1-Hydroxypyrene 1-Hydroxypyrene 1-Hydroxypyrene is a member of pyrenes.
1-Hydroxypyrene is a metabolite of the noncarcinogen pyrene found in urine that is always a component of PAH mixtures. 1-hydroxypyrene is an accepted biomarker of carcinogenic Polycyclic aromatic hydrocarbons (PAH) dose PAH are a diverse group of environmental carcinogens formed during the incomplete combustion of organic matter. PAHs are believed to play an important role as causes of human cancer, particularly in certain occupational settings and in cigarette smokers. (A3201, A3202).
pyrene metabolite; RN given refers to parent cpd
Brand Name: Vulcanchem
CAS No.: 5315-79-7
VCID: VC20760151
InChI: InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H
SMILES: Array
Molecular Formula: C16H10O
Molecular Weight: 218.25 g/mol

1-Hydroxypyrene

CAS No.: 5315-79-7

Cat. No.: VC20760151

Molecular Formula: C16H10O

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxypyrene - 5315-79-7

Specification

CAS No. 5315-79-7
Molecular Formula C16H10O
Molecular Weight 218.25 g/mol
IUPAC Name pyren-1-ol
Standard InChI InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H
Standard InChI Key BIJNHUAPTJVVNQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O
Melting Point 180 °C

Introduction

1-Hydroxypyrene (C₁₆H₁₀O) is a polycyclic aromatic hydrocarbon (PAH) metabolite with significant industrial and biomedical relevance. It serves as a critical intermediate in advanced materials and a biomarker for PAH exposure. Below is a comprehensive analysis of its properties, synthesis, applications, and research findings.

Synthesis Methods

The patented preparation method for high-purity (>99.9%) 1-hydroxypyrene involves:

  • Reaction: 1-alkoxy pyrene, alkyl mercaptan, and a strong base in N-methyl pyrrolidone solvent at 50–120°C .

  • Purification: Solvent recovery, acid precipitation, and organic solvent recrystallization .

Comparison of Synthesis Approaches

MethodTemperature (°C)Purity (%)Yield (%)Limitations
Traditional Hydrolysis120–150<9960–70High energy, low yield
Patented Alkoxy Pyrene50–120>99.985–90Lower cost, scalable

This method avoids high-temperature reflux and reduces impurities, meeting electronic-grade material requirements .

Applications

Industrial Uses

  • OLEDs and Solar Cells: Serves as a precursor for luminescent materials due to its stability and electronic properties .

  • COPNA Resins: Enhances thermal resistance in polymer composites .

Biomedical Use

  • PAH Exposure Biomarker: Urinary 1-hydroxypyrene correlates with occupational PAH exposure (e.g., petrochemical workers, firefighters) .

    • Half-life: 18–20 hours in urine .

    • Thresholds:

      • General Population: 0.24 µmol/mol creatinine (non-smokers), 0.76 µmol/mol creatinine (smokers) .

      • Occupational Safety: 2.3–4.9 µmol/mol creatinine, depending on industry .

Research Findings

Environmental and Occupational Exposure

A meta-analysis of 132 studies revealed:

PopulationSample SizeMedian 1-HP (µmol/mol creatinine)Key Insight
General (Children)7,0000.12–0.35Higher urban vs. rural
Petrochemical Workers1,2003.8–5.2Elevated DNA adduct levels
Asphalt Workers4504.5–6.1Link to respiratory issues

Health Implications

  • Associated with genotoxic effects at >1.4 µmol/mol creatinine .

  • Elevated levels in smokers correlate with lung cancer risk (OR: 1.8–2.4) .

Regulatory Guidelines

The benchmark guideline for safe exposure includes:

  • No-Effect Level: <1.4 µmol/mol creatinine .

  • Occupational Limit: Aligns with airborne PAH concentrations of 0.2–0.3 mg/m³ .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator